molecular formula C22H24N4O4S2 B2921335 (Z)-4-(5-((9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 438244-17-8

(Z)-4-(5-((9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2921335
CAS No.: 438244-17-8
M. Wt: 472.58
InChI Key: CKOWYAZYUJRKGY-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(5-((9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C22H24N4O4S2 and its molecular weight is 472.58. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiangiogenic Properties

Compounds structurally related to thioxothiazolidinones have been synthesized and investigated for their potential anticancer and antiangiogenic effects. For instance, novel thioxothiazolidin-4-one derivatives have demonstrated significant inhibition of tumor growth and tumor-induced angiogenesis in mouse models, suggesting potential applications in anticancer therapy (Chandrappa et al., 2010).

Antibacterial Agents

Derivatives containing piperazinyl and oxazolidinone groups have been explored for their antibacterial properties, particularly against gram-positive pathogens such as methicillin-resistant Staphylococcus aureus. This research direction indicates the utility of such compounds in developing new antibacterial agents (Tucker et al., 1998).

Fluorescent pH Sensors

Compounds incorporating piperidine-naphthalimide derivatives have been synthesized for their promising application as novel fluorescent pH sensors. These compounds exhibit significant fluorescence quenching and red shifts in weakly acidic conditions, making them suitable for pH monitoring applications (Cui et al., 2004).

Antimicrobial Activity

Thiazolidinone derivatives, especially those linked with pyridine moieties, have been explored for their antimicrobial potential. Some of these compounds have shown promising activity against various bacteria and fungi, suggesting their potential application in combating microbial infections (Patel et al., 2012).

Aldose Reductase Inhibition

Certain thiazolidin-4-one derivatives containing piperidinyl moieties have been identified as potent inhibitors against aldose reductase, an enzyme implicated in diabetic complications. This suggests their potential application in the management of diabetes-related disorders (Areal et al., 2012).

Properties

IUPAC Name

4-[(5Z)-5-[(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-14-7-5-11-25-18(14)23-19(24-9-3-2-4-10-24)15(20(25)29)13-16-21(30)26(22(31)32-16)12-6-8-17(27)28/h5,7,11,13H,2-4,6,8-10,12H2,1H3,(H,27,28)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOWYAZYUJRKGY-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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